molecular formula C9H12N2S B014286 S-Ethyl-N-phenyl-isothiourea CAS No. 19801-34-4

S-Ethyl-N-phenyl-isothiourea

Cat. No.: B014286
CAS No.: 19801-34-4
M. Wt: 180.27 g/mol
InChI Key: LAXNJIWNBHHMDO-UHFFFAOYSA-N
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Description

S-Ethyl-N-Phenyl-Isothiourea is an organic compound belonging to the class of benzene and substituted derivatives. It is known for its potent inhibitory effects on various isoforms of nitric oxide synthase (NOS), making it a valuable compound in scientific research .

Scientific Research Applications

S-Ethyl-N-Phenyl-Isothiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Acts as a potent inhibitor of nitric oxide synthase, making it useful in studies related to nitric oxide signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions where nitric oxide plays a role, such as inflammation and neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

Target of Action

S-Ethyl-N-phenyl-isothiourea primarily targets Nitric Oxide Synthase (NOS) , specifically the endothelial and brain isoforms . NOS is an enzyme responsible for producing nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The inhibition of NOS affects the production of NO, which is implicated in various biochemical pathways. NO plays a crucial role in vascular smooth muscle relaxation, neurotransmission, and immunological defense mechanisms .

Result of Action

The inhibition of NOS by this compound results in a decrease in NO production. This can have various molecular and cellular effects, depending on the specific role of NO in different physiological processes .

Preparation Methods

The synthesis of S-Ethyl-N-Phenyl-Isothiourea typically involves the reaction of thiourea with ethyl iodide and aniline under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

S-Ethyl-N-Phenyl-Isothiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiourea derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Comparison with Similar Compounds

S-Ethyl-N-Phenyl-Isothiourea is unique due to its specific inhibitory effects on NOS isoforms. Similar compounds include:

    S-Methyl-N-Phenyl-Isothiourea: Another isothiourea derivative with similar inhibitory properties.

    S-Ethyl-N-(4-Trifluoromethyl)Phenyl-Isothiourea: A selective inhibitor of neuronal NOS with additional fluorine atoms for enhanced activity.

    N-Phenyl-Isothiourea: A simpler derivative with broader inhibitory effects

Properties

IUPAC Name

ethyl N'-phenylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXNJIWNBHHMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324314
Record name S-ETHYL-N-PHENYL-ISOTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19801-34-4
Record name S-ETHYL-N-PHENYL-ISOTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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